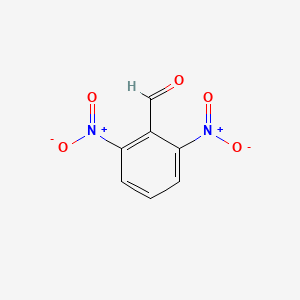








|
REACTION_CXSMILES
|
[BH4-].[Na+].CO.[N+:5]([C:8]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[C:9]=1[CH:10]=[O:11])([O-:7])=[O:6]>[OH-].[Na+]>[N+:5]([C:8]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[C:9]=1[CH2:10][OH:11])([O-:7])=[O:6] |f:0.1,4.5|
|


|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=O)C(=CC=C1)[N+](=O)[O-]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
This was stirred for 30 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Afterwards, methanol was removed
|
|
Type
|
DISTILLATION
|
|
Details
|
by distillation
|
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted several times each with diethyl ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether extracts were dried with anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized three times each from chloroform/carbon tetrachloride
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(CO)C(=CC=C1)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 90.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |